2,6-Dimethyl-5-heptenal
2,6-Dimethyl-5-heptenal
2,6-Dimethyl-5-heptenal (melonal) and 5-heptenal undergo concerted ene reaction to form zwitterion that further reacts to give ene product.
, also known as 2, 6-DMH or dimethyl heptenal, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. Thus, is considered to be a fatty aldehyde lipid molecule. is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa).
, also known as 2, 6-DMH or dimethyl heptenal, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. Thus, is considered to be a fatty aldehyde lipid molecule. is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa).
Brand Name:
Vulcanchem
CAS No.:
106-72-9
VCID:
VC21019330
InChI:
InChI=1S/C9H16O/c1-8(2)5-4-6-9(3)7-10/h5,7,9H,4,6H2,1-3H3
SMILES:
CC(CCC=C(C)C)C=O
Molecular Formula:
C9H16O
Molecular Weight:
140.22 g/mol
2,6-Dimethyl-5-heptenal
CAS No.: 106-72-9
Cat. No.: VC21019330
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,6-Dimethyl-5-heptenal (melonal) and 5-heptenal undergo concerted ene reaction to form zwitterion that further reacts to give ene product. , also known as 2, 6-DMH or dimethyl heptenal, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. Thus, is considered to be a fatty aldehyde lipid molecule. is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). |
|---|---|
| CAS No. | 106-72-9 |
| Molecular Formula | C9H16O |
| Molecular Weight | 140.22 g/mol |
| IUPAC Name | 2,6-dimethylhept-5-enal |
| Standard InChI | InChI=1S/C9H16O/c1-8(2)5-4-6-9(3)7-10/h5,7,9H,4,6H2,1-3H3 |
| Standard InChI Key | YGFGZTXGYTUXBA-UHFFFAOYSA-N |
| SMILES | CC(CCC=C(C)C)C=O |
| Canonical SMILES | CC(CCC=C(C)C)C=O |
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